molecular formula C12H15BrN2O3 B12076634 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine

1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine

Cat. No.: B12076634
M. Wt: 315.16 g/mol
InChI Key: RBZGICAPAMIFJW-UHFFFAOYSA-N
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Description

1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C({12})H({15})BrN({2})O({3}) It features a pyrrolidine ring attached to a 2-(5-bromo-2-nitrophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoro-1-nitrobenzene and 2-pyrrolidin-1-yl-ethanol.

    Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. Cesium carbonate is used as a base.

    Procedure: 4-bromo-2-fluoro-1-nitrobenzene is dissolved in DMF, and cesium carbonate is added. The mixture is cooled to 0°C, and 2-pyrrolidin-1-yl-ethanol is added dropwise.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The pyrrolidine ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 1-(2-(5-amino-2-nitrophenoxy)ethyl)pyrrolidine.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

Scientific Research Applications

1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its derivatives may be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Similar structure but lacks the nitro group.

    1-(2-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and interactions in various applications. The combination of these functional groups with the pyrrolidine ring makes it a versatile compound for research and development.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

1-[2-(5-bromo-2-nitrophenoxy)ethyl]pyrrolidine

InChI

InChI=1S/C12H15BrN2O3/c13-10-3-4-11(15(16)17)12(9-10)18-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2

InChI Key

RBZGICAPAMIFJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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